1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride
Overview
Description
“1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 1172453-94-9 . It has a molecular weight of 293.19 . This compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is1S/C12H16N2O2.2ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);2*1H
. This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound has a molecular weight of 293.19 . It’s a powder that’s stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
I have conducted several searches to find detailed information on the scientific research applications of “1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride”. However, the available information does not provide specific applications for this compound. Generally, piperidine derivatives are utilized in various ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing the dust or fumes, washing thoroughly after handling, and wearing protective gloves and eye protection .
properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidine-4-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2.ClH/c15-12(16)11-3-7-14(8-4-11)9-10-1-5-13-6-2-10;/h1-2,5-6,11H,3-4,7-9H2,(H,15,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSSDWCOFYFMELG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=NC=C2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyridin-4-ylmethyl)piperidine-4-carboxylic acid hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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